(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is notable for its unique structure, which includes a thiazolidinone ring, a dimethylphenyl group, and a hydroxy-iodo-nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a nucleophilic substitution reaction, where a suitable dimethylphenyl halide reacts with the thiazolidinone intermediate.
Addition of the Hydroxy-Iodo-Nitrophenyl Group: The final step involves the condensation of the thiazolidinone intermediate with a hydroxy-iodo-nitrophenyl aldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the iodo position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound is studied for its potential antimicrobial and anticancer activities. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound is being investigated for its therapeutic potential in treating infections and cancer. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- **(2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for replacing fluids and electrolytes.
Uniqueness
The uniqueness of (2Z,5Z)-2-[(3,5-DIMETHYLPHENYL)IMINO]-5-[(4-HYDROXY-3-IODO-5-NITROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer a wide range of biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C18H14IN3O4S |
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Molecular Weight |
495.3 g/mol |
IUPAC Name |
(5Z)-2-(3,5-dimethylphenyl)imino-5-[(4-hydroxy-3-iodo-5-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H14IN3O4S/c1-9-3-10(2)5-12(4-9)20-18-21-17(24)15(27-18)8-11-6-13(19)16(23)14(7-11)22(25)26/h3-8,23H,1-2H3,(H,20,21,24)/b15-8- |
InChI Key |
JTZMQJPPODAYQC-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)I)O)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)I)O)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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